molecular formula C12H11N5O2S B11024964 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11024964
M. Wt: 289.32 g/mol
InChI Key: SVOABEGLPFGJGJ-UHFFFAOYSA-N
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Description

3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Construction of the Thiazole Ring: The pyrazole derivative is then reacted with a thioamide to form the thiazole ring. This step often requires heating and the presence of a base such as potassium carbonate.

    Cyclization to Form the Pyrimidine Ring: The intermediate is then subjected to cyclization with a suitable reagent, such as a carbodiimide, to form the pyrimidine ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems

Biology

In biological research, 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its versatility in chemical reactions makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the combination of heterocyclic rings. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

3-methyl-N-(1-methylpyrazol-4-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C12H11N5O2S/c1-7-6-20-12-13-4-9(11(19)17(7)12)10(18)15-8-3-14-16(2)5-8/h3-6H,1-2H3,(H,15,18)

InChI Key

SVOABEGLPFGJGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CN(N=C3)C

Origin of Product

United States

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